
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method includes the reaction of o-phenylenediamine with methylglyoxal under acidic conditions, followed by oxidation to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Grignard reagents in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid.
Reduction: 2-methyl-3-hydroxy-2,4-dihydro-1H-quinoxaline-6-carbaldehyde.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the aldehyde and methyl groups.
2-methylquinoxaline: Similar structure but without the carbonyl and aldehyde functionalities.
3-oxoquinoxaline: Lacks the methyl and aldehyde groups but retains the carbonyl functionality.
Uniqueness
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde is unique due to the presence of both an aldehyde and a carbonyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(14)12-9-4-7(5-13)2-3-8(9)11-6/h2-6,11H,1H3,(H,12,14) |
InChIキー |
GMMGMRUFNMLCOX-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


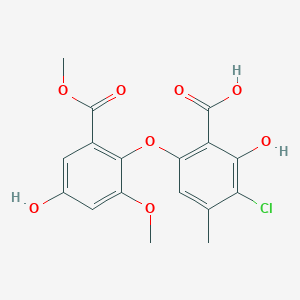
![7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090958.png)
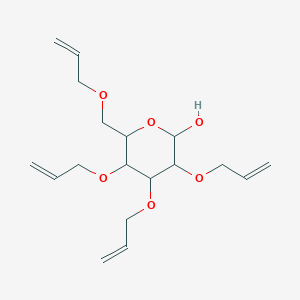
![10,16-bis[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14090976.png)
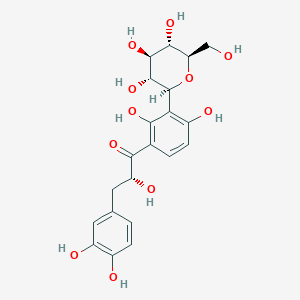
![6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine](/img/structure/B14090982.png)
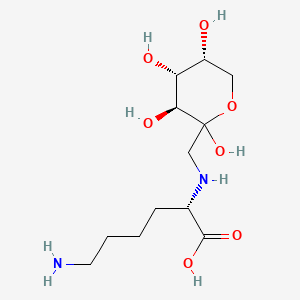
![1-(4-Tert-butylphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091001.png)
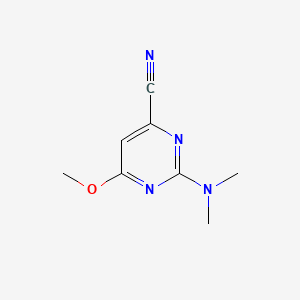
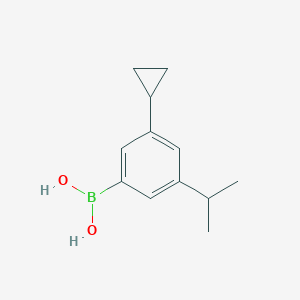
![8-(2,5-dimethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091024.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091030.png)
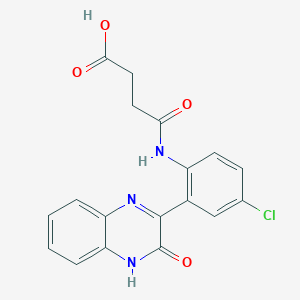
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14091056.png)
